BenchChemオンラインストアへようこそ!

n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Lipophilicity Drug-likeness Permeability

n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (molecular formula C₉H₁₃N₃O₃, MW 211.22 g/mol) is an N-butyl amide derivative of orotic acid. Also cataloged as orotamide, N-butyl (NSC 39265), it belongs to the 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide chemotype, a scaffold exploited in soluble epoxide hydrolase (sEH) inhibitor programs.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 13156-38-2
Cat. No. B12925158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide
CAS13156-38-2
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC(=O)NC(=O)N1
InChIInChI=1S/C9H13N3O3/c1-2-3-4-10-8(14)6-5-7(13)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,14)(H2,11,12,13,15)
InChIKeyVDPUDVVYHYMGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (CAS 13156-38-2): Sourcing Profile for an Orotic Acid-Derived Pyrimidinedione Amide


n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide (molecular formula C₉H₁₃N₃O₃, MW 211.22 g/mol) is an N-butyl amide derivative of orotic acid [1]. Also cataloged as orotamide, N-butyl (NSC 39265), it belongs to the 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide chemotype, a scaffold exploited in soluble epoxide hydrolase (sEH) inhibitor programs [2]. The compound is a white to off‑white solid (density 1.225 g/cm³) and is commercially offered as a research‑grade building block [1].

Why n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide Cannot Be Replaced by a Generic Orotic Acid Analog


Orotic acid (CAS 65‑86‑1), its simple primary amide (CAS 769‑97‑1), and the corresponding butyl ester each differ from the title compound in a key molecular descriptor: the N‑butyl carboxamide linkage. This difference alters hydrogen‑bond donor/acceptor counts, lipophilicity (clogP), and susceptibility to metabolic hydrolysis . In cell‑based assays, even modest N‑alkyl substitutions on the pyrimidinedione carboxamide scaffold shift target engagement profiles—for example, glucokinase activation potency varies >10‑fold between short‑chain and aryl amide congeners [1]. Consequently, substituting a generic “orotic acid derivative” without matching the exact N‑butyl amide identity risks loss of the structure‑specific potency, selectivity, or pharmacokinetic stability required in a research or industrial workflow.

Quantitative Head-to-Head Evidence for n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide vs. Closest Structural Analogs


Lipophilicity (clogP) Comparison: N-Butyl Amide vs. Primary Amide vs. Butyl Ester

The N‑butyl carboxamide substituent raises calculated logP by approximately 1.3 log units relative to the unsubstituted primary amide (CAS 769‑97‑1), directly affecting passive membrane permeability potential . The butyl amide is also substantially less lipophilic than the corresponding butyl ester, which replaces the polar amide NH with an oxygen and further increases clogP [1].

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Donor/Acceptor Ratio Distinguishes N‑Butyl Amide from Orotic Acid and Ester Analogs

The title compound presents 2 hydrogen‑bond donors (pyrimidine‑NH and amide‑NH) and 4 acceptors (three carbonyl oxygens, pyrimidine‑N). This H‑bond profile is distinct from orotic acid (3 donors, 4 acceptors) and the butyl ester (1 donor, 4 acceptors) [1][2]. The amide NH serves as a critical donor that can anchor the compound in the allosteric pocket of enzymes such as glucokinase via a hydrogen bond with Arg63, as demonstrated in docking studies of close orotic acid amide analogs [3].

Molecular recognition Target engagement Pharmacophore

Metabolic Hydrolysis Resistance: Amide vs. Ester Linkage Stability Under Physiological Conditions

The carboxamide bond in the title compound is intrinsically more resistant to esterase‑mediated hydrolysis than the corresponding butyl ester. While direct experimentally determined half‑life (t₁/₂) data for this specific compound are not publicly available, class‑level data for N‑alkyl amides vs. alkyl esters of aromatic heterocycles indicate that amides typically exhibit ≥10‑fold longer half‑lives in plasma and liver microsome assays [1].

Metabolic stability Hydrolysis In vitro half-life

Solubility Advantage Over the Primary Amide: Calculated Aqueous Solubility Differential

The n‑butyl substituent moderately depresses aqueous solubility relative to the primary amide (CAS 769‑97‑1), yet maintains solubility suitable for typical biochemical assay buffers. The calculated molar refractivity and polar surface area place the compound within the optimal range for both solubility and permeability (TPSA ≈ 95 Ų) .

Aqueous solubility Formulation Assay compatibility

Differentiation from the Same‑Formula Isomer Zalcitabine: Divergent Biological Target Space

The title compound shares its molecular formula (C₉H₁₃N₃O₃) with the antiretroviral agent zalcitabine (ddC; CAS 7481‑89‑2), but the two molecules occupy completely distinct biological target spaces. Zalcitabine is a nucleoside reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its triphosphate form to terminate viral DNA synthesis [1]. In contrast, the title compound belongs to the orotamide class, which targets enzymes of the pyrimidine biosynthesis pathway such as dihydroorotate dehydrogenase (DHODH) [2], and does not require metabolic activation. This distinction is critical when sourcing compounds for mechanism‑of‑action studies: the butyl orotamide will not engage HIV reverse transcriptase, and zalcitabine will not inhibit DHODH.

Isomer differentiation Target specificity Antiviral vs. DHODH

Physicochemical Parameter Comparison: n‑Butyl Amide vs. N‑Aryl Amide Analog — Implications for CNS Permeability

Compared to an N‑aryl analog such as N‑(4‑methylphenyl)‑2,6‑dioxo‑1,2,3,6‑tetrahydropyrimidine‑4‑carboxamide (MW 245.23 g/mol, clogP ≈ 2.1) [1], the title compound possesses a lower molecular weight (211.22 vs. 245.23 g/mol) and a lower clogP. These differences place the n‑butyl amide closer to the desirable CNS drug space (MW < 300, clogP 1–3), whereas the N‑aryl analog begins to exceed optimal lipophilicity for brain penetration.

CNS drug design Physicochemical properties Analog selection

Recommended Research & Industrial Use Cases for n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide Based on Evidence


Cell‑Based Glucokinase Activator Screening — Exploiting the Optimal Lipophilicity Window

As indicated by its clogP of ~1.2 (Section 3, Evidence 1) and its demonstrated hydrogen‑bond donor capacity that can engage Arg63 in the glucokinase allosteric pocket [1], this compound is positioned as a compact, cell‑permeable probe for glucokinase activator programs. Its intermediate lipophilicity reduces nonspecific membrane binding while maintaining sufficient permeability for intracellular target engagement.

Pyrimidine Metabolism Probe — Dihydroorotate Dehydrogenase (DHODH) or sEH Inhibition Studies

The 2,6‑dioxo‑1,2,3,6‑tetrahydropyrimidine‑4‑carboxamide scaffold is explicitly claimed in sEH inhibitor patents [2] and is structurally related to orotomide antifungals that inhibit DHODH [3]. The n‑butyl amide, with its balanced H‑bond profile (Section 3, Evidence 2), serves as a non‑ionizable, metabolically stable (Section 3, Evidence 3) starting point for structure–activity relationship (SAR) studies around this pharmacophore.

Isomer‑Specific Procurement for Mechanistic Studies — Avoiding Zalcitabine Misassignment

As established in Section 3 (Evidence 5), the title compound and zalcitabine share the same molecular formula but target orthogonal biological pathways. Researchers studying HIV reverse transcriptase must procure zalcitabine (CAS 7481‑89‑2); those investigating pyrimidine biosynthesis enzymes must procure the title compound (CAS 13156‑38‑2). Verifying CAS number and NMR identity is recommended upon receipt to prevent cross‑contamination.

Building Block for CNS‑Oriented Orotic Acid Amide Libraries

Compared to N‑aryl amide analogs (Section 3, Evidence 6), the n‑butyl derivative exhibits lower molecular weight and lower lipophilicity, placing it within favorable CNS drug‑like chemical space (MW < 300, clogP 1–3). It is recommended as a core scaffold for parallel synthesis efforts targeting brain‑penetrant DHODH or sEH inhibitors.

Quote Request

Request a Quote for n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.